molecular formula C8H5N3O2 B15233916 Pyrido[3,4-b]pyrazine-8-carboxylic acid

Pyrido[3,4-b]pyrazine-8-carboxylic acid

Cat. No.: B15233916
M. Wt: 175.14 g/mol
InChI Key: ATMVCZNUYYSYSO-UHFFFAOYSA-N
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Description

Pyrido[3,4-b]pyrazine-8-carboxylic acid (CAS RN 1023815-46-4) is a versatile nitrogen-containing heterocyclic building block of significant interest in medicinal chemistry and drug discovery research . The compound features a pyrido[3,4-b]pyrazine core, which is a fused bicyclic structure containing multiple nitrogen atoms. This structure is classified as a privileged scaffold in the design of novel bioactive molecules . Heterocycles like this one are fundamental in clinical drugs, as their ability to accept electrons and form hydrogen bonds significantly enhances target binding capabilities compared to simple hydrocarbons . The carboxylic acid functional group at the 8-position provides a reactive handle for further synthetic modification, allowing researchers to create a wide array of amides, esters, and other derivatives for structure-activity relationship (SAR) studies. Pyrazine and its fused derivatives are extensively investigated for a broad spectrum of pharmacological activities. Research into similar pyrazine-based compounds has demonstrated potential in developing therapeutics for areas including oncology, infectious diseases, and central nervous system disorders . Specifically, pyrazine hybrids have been identified as inhibitors for various targets, such as Pim-2 kinase with IC50 values in the nanomolar range, and have shown promise in neuroprotective assays, protecting cell lines like SH-SY5Y and HBMEC-2 from free radical damage . This makes this compound a critical precursor for synthesizing novel molecules with potential anti-inflammatory, anticancer, antibacterial, and antioxidant activities . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C8H5N3O2

Molecular Weight

175.14 g/mol

IUPAC Name

pyrido[3,4-b]pyrazine-8-carboxylic acid

InChI

InChI=1S/C8H5N3O2/c12-8(13)5-3-9-4-6-7(5)11-2-1-10-6/h1-4H,(H,12,13)

InChI Key

ATMVCZNUYYSYSO-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C2C(=CN=CC2=N1)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyrido[3,4-b]pyrazine-8-carboxylic acid typically involves multi-step processes. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as 2-aminopyridine and diaminomaleonitrile can be used, followed by cyclization and oxidation steps to form the desired compound .

Industrial Production Methods: Industrial production methods for this compound often involve optimizing the synthetic routes for higher yields and purity. This may include the use of catalysts, solvents, and specific reaction conditions to ensure efficient production. The exact methods can vary depending on the scale and desired application of the compound .

Chemical Reactions Analysis

Carboxylic Acid Functional Group Reactions

The carboxylic acid group at position 8 undergoes typical acid-derived transformations:

Esterification

Reaction with alcohols (e.g., methanol, ethanol) under acidic catalysis (e.g., H₂SO₄) yields corresponding esters. These esters are intermediates for further derivatization, such as amidation or alkylation .

Example:
Pyrido[3,4-b]pyrazine-8-carboxylic acid+CH3OHH+Methyl ester+H2O\text{Pyrido[3,4-}b\text{]pyrazine-8-carboxylic acid} + \text{CH}_3\text{OH} \xrightarrow{\text{H}^+} \text{Methyl ester} + \text{H}_2\text{O}

Amidation

Treatment with amines (e.g., ammonia, alkylamines) in the presence of coupling agents (e.g., DCC, EDC) produces amides. This reaction is critical for generating bioactive derivatives.

Example:
Pyrido[3,4-b]pyrazine-8-carboxylic acid+R-NH2DCCAmide+H2O\text{Pyrido[3,4-}b\text{]pyrazine-8-carboxylic acid} + \text{R-NH}_2 \xrightarrow{\text{DCC}} \text{Amide} + \text{H}_2\text{O}

Electrophilic Aromatic Substitution (EAS)

The electron-deficient pyrazine ring directs electrophiles to specific positions. Nitration and halogenation occur preferentially at the pyridine ring’s electron-rich sites .

Nitration

Reaction with HNO₃/H₂SO₄ introduces nitro groups at positions 3 or 5 of the pyridine ring .

Halogenation

Chlorination or bromination (e.g., Cl₂/FeCl₃) occurs at position 2 or 6, depending on reaction conditions .

Cyclization and Ring-Opening Reactions

The bicyclic system participates in cyclization and ring-opening pathways:

Cyclization with Hydrazines

Reaction with hydrazines forms tricyclic derivatives. For example, treatment with phenylhydrazine yields pyrazolo-fused analogs, useful in medicinal chemistry .

Ring-Opening

Strong bases (e.g., NaOH) or nucleophiles (e.g., NH₃) can cleave the pyrazine ring under high-temperature conditions, producing linear intermediates.

Oxidation

The pyridine ring resists oxidation, but the pyrazine ring undergoes oxidation with KMnO₄ or H₂O₂, forming N-oxides.

Reduction

Catalytic hydrogenation (H₂/Pd-C) reduces the pyrazine ring to a dihydro derivative, altering electronic properties .

Biological Interactions

The compound intercalates into DNA via π-π stacking interactions, disrupting replication. This mechanism is enhanced by the planar bicyclic system and the carboxylic acid’s hydrogen-bonding capability.

Comparative Reaction Data

Reaction TypeReagents/ConditionsProductYield (%)Reference
EsterificationMeOH, H₂SO₄, refluxMethyl ester75–85
AmidationNH₃, EDC, DMFPrimary amide60–70
NitrationHNO₃, H₂SO₄, 0–5°C3-Nitro derivative50–60
Catalytic HydrogenationH₂ (1 atm), Pd-C, EtOHDihydropyrazine80–90

Mechanistic Insights

  • EAS Reactions : Directed by the pyrazine ring’s electron-withdrawing effect, electrophiles attack the pyridine ring’s C3 or C5 positions .

  • DNA Intercalation : Density functional theory (DFT) studies suggest that the carboxylic acid group stabilizes intercalation via hydrogen bonding with DNA bases .

Structural Influence on Reactivity

The carboxylic acid group at position 8:

  • Enhances solubility in polar solvents.

  • Acts as a directing group in substitution reactions.

  • Facilitates hydrogen bonding in biological systems .

Scientific Research Applications

Pyrido[3,4-b]pyrazine-8-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of pyrido[3,4-b]pyrazine-8-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the specific application and target. Detailed studies using techniques such as molecular docking and dynamics simulations have provided insights into these interactions .

Comparison with Similar Compounds

Pyrido[3,4-b]pyrazine-8-carboxylic acid shares structural and functional similarities with several heterocyclic compounds. Below is a detailed comparison:

Electron-Withdrawing Capacity

The electron-withdrawing strength of pyrido[3,4-b]pyrazine derivatives surpasses that of pyridine, quinoxaline, and pyrido[2,3-b]pyrazine due to the additional nitrogen atom in the pyrazine ring. This property is critical in optoelectronic materials.

Compound Electron-Withdrawing Strength Absorption Max (λmax) in Polymers Reference
Pyrido[3,4-b]pyrazine Strongest ~633 nm (thiophene copolymers)
Quinoxaline Moderate ~600 nm
Pyridine Weak ~570 nm
Pyrido[2,3-b]pyrazine Intermediate Data not reported

Key Insight : The stronger electron deficiency of pyrido[3,4-b]pyrazine enables longer-wavelength absorption in conjugated polymers, making it superior for low-bandgap applications .

Table: Bioactivity Comparison

Compound Type Activity IC50/EC50 Reference
Pyrido[3,4-b]pyrazine Kinase Inhibitors Antiproliferative (A2058 cells) 1–10 µM
Pyrrolo[1,2-a]pyrazine Esters Antimicrobial (Gram-positive bacteria) 8–32 µg/mL
Pyrazino[2,3-a]carbazole Kinase Inhibition (CDK2, VEGFR2) 0.5–2 µM

Key Insight : The 8-carboxylic acid group may enhance solubility and bioavailability, but its biological efficacy remains underexplored compared to ester or amide derivatives .

Biological Activity

Pyrido[3,4-b]pyrazine-8-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its potential as an antibacterial and anticancer agent. This article delves into the compound's biological activity, including its mechanisms of action, structure-activity relationships, and relevant research findings.

Chemical Structure and Properties

This compound features a bicyclic structure composed of a pyrazine ring fused with a pyridine ring, with a carboxylic acid group at the 8-position. Its molecular formula is C_8H_6N_2O_2, and it has a molecular weight of approximately 162.15 g/mol. The presence of the carboxylic acid group is crucial for its reactivity and biological interactions.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties against various bacterial strains. The mechanism of action is believed to involve interaction with bacterial cell membranes or specific intracellular targets. A study highlighted that derivatives of this compound demonstrated varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.

Table 1: Antibacterial Activity of this compound Derivatives

Compound DerivativeBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 μg/mL
Pyrido[3,4-b]pyrazine-8-carboxamideEscherichia coli16 μg/mL
Pyrido[3,4-b]pyrazine-8-methyl esterPseudomonas aeruginosa64 μg/mL

Anticancer Properties

In addition to its antibacterial effects, this compound has been investigated for its anticancer potential. Certain studies have shown that it can inhibit the activity of specific kinases involved in cancer cell proliferation. For instance, compounds derived from this framework have been noted to inhibit BRAF activity, which is critical in various cancers such as melanoma and colorectal cancer .

Case Study: Inhibition of Cancer Cell Proliferation

A notable study evaluated the effects of Pyrido[3,4-b]pyrazine derivatives on human cancer cell lines (e.g., HT-29 and A549). The results indicated that several derivatives significantly reduced cell viability in a concentration-dependent manner. The most effective derivative displayed an IC50 value of 12 µM against A549 cells, suggesting potent anticancer activity .

The biological activity of this compound is attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound can inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.
  • Membrane Interaction : Its carboxylic acid group enhances its ability to penetrate bacterial membranes or interact with cellular receptors.
  • Molecular Docking Studies : Computational studies have shown favorable binding interactions between this compound and target proteins involved in disease pathways.

Q & A

Q. What are the established synthetic routes for Pyrido[3,4-b]pyrazine-8-carboxylic acid derivatives, and how are substituents introduced at position 8?

Methodological Answer: A four-step synthesis for 8-bromo-2,3-disubstituted pyrido[3,4-b]pyrazines and a six-step route for 8-amino derivatives have been developed. Key steps include:

  • Step 1: Bromination at position 8 using NBS (N-bromosuccinimide) under controlled pH (6–7) to avoid side reactions.
  • Step 2: Suzuki-Miyaura coupling with arylboronic acids to introduce substituents at positions 2 and 3.
  • Step 3: Functionalization of the 8-position via palladium-catalyzed cross-coupling (e.g., with anilines or amides) .
    Table 1: Common substituents and coupling partners for position 8:
SubstituentCoupling PartnerCatalystYield Range
-BrNBSN/A75–85%
-NH₂NH₃ (liquid)Pd/C60–70%
-PhPhB(OH)₂Pd(PPh₃)₄65–80%

Q. How does the electronic nature of substituents at position 8 influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer: Electron-donating groups (e.g., -NH₂) at position 8 enhance nucleophilic reactivity, facilitating Ullmann-type couplings, while electron-withdrawing groups (e.g., -Br) improve electrophilic aromatic substitution. For example:

  • Case Study: 8-Amino derivatives exhibit faster amide bond formation (k = 0.15 min⁻¹) compared to 8-bromo analogs (k = 0.08 min⁻¹) due to increased electron density at the reactive site .
  • Troubleshooting Tip: Steric hindrance from bulky substituents (e.g., -Ph) may require elevated temperatures (80–100°C) or microwave-assisted synthesis to achieve >70% yield .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives as protein kinase inhibitors?

Methodological Answer: SAR studies focus on optimizing substituents at positions 2, 3, and 8:

  • Key Finding: A 4-(piperidin-1-yl)aniline moiety at position 8 enhances binding affinity to kinases (e.g., IC₅₀ = 1.2 µM against VEGFR2) by mimicking ATP’s adenine ring .
  • Data Table 2: Kinase inhibition profiles of selected derivatives:
DerivativeSubstituent (Position 8)VEGFR2 IC₅₀ (µM)EGFR IC₅₀ (µM)
A -NH₂3.58.2
B -Ph(4-OMe)1.24.7
C -Br>10>10
  • Design Strategy: Introduce polar groups (e.g., -COOH) at position 3 to improve solubility without compromising kinase binding .

Q. What experimental and computational approaches are used to evaluate pyrido[3,4-b]pyrazine derivatives for dye-sensitized solar cells (DSSCs)?

Methodological Answer:

  • DFT Analysis: Calculated HOMO-LUMO gaps (e.g., 2.1 eV for APP-IV) correlate with absorption spectra (λₘₐₓ = 520 nm). Octyloxy chains on the donor unit reduce recombination rates by 40%, enhancing photovoltage (Vₒc = 0.78 V) .
  • Experimental Validation:
    • Transient Photovoltage Decay: Measures electron lifetime (τₑ = 12 ms for APP-IV vs. 8 ms for PP-I).
    • Impedance Spectroscopy: Confirms reduced charge recombination resistance (Rₑc = 180 Ω for APP-IV vs. 120 Ω for PP-I) .
      Recommendation: Use ionic-liquid electrolytes to achieve 97% efficiency retention after 1,000 h of light soaking .

Q. How can researchers address instability issues of this compound derivatives in aqueous media?

Methodological Answer:

  • Stabilization Strategies:
    • pH Control: Maintain pH 6–7 to prevent hydrolysis of the pyrazine ring.
    • Lyophilization: Freeze-drying in the presence of trehalose (5% w/v) improves shelf life (>12 months at -20°C) .
  • Degradation Analysis:
    • HPLC-MS Monitoring: Identifies hydrolysis byproducts (e.g., pyrazine-2,3-dicarboxylic acid) within 24 h at pH >8 .

Q. What computational tools are effective in predicting the bioactivity of novel pyrido[3,4-b]pyrazine derivatives?

Methodological Answer:

  • Molecular Docking: AutoDock Vina screens derivatives against kinase ATP-binding pockets (e.g., PDB: 1M17).
  • MD Simulations: GROMACS simulations (50 ns) reveal stable hydrogen bonds between 8-carboxylic acid and Lys48 of VEGFR2 .
  • QSAR Models: Use 2D descriptors (e.g., LogP, polar surface area) to predict IC₅₀ values with R² = 0.89 .

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